molecular formula C21H13N3O5 B2571999 4-(1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide CAS No. 302953-42-0

4-(1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide

Cat. No. B2571999
M. Wt: 387.351
InChI Key: NCGCGYDZCHLEBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones 2a,b were synthesized via cyclocondensation reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3- and -4-nitrophenyl)cyclohexanones 1a,b with cyanothioacetamide .


Molecular Structure Analysis

While the exact molecular structure of 4-NBP is not available, a similar compound, (1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-nitrophenyl)prop-2-enoate, has been analyzed . It has a molecular formula of C18H12N2O6 and a molecular weight of 352.3 g/mol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, compounds 2a,b reacted with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate to give 3-ethylthio-5,6,7,8-tetrahydroisoquinoline 3 and (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides 5a-i .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-nitrophenyl)prop-2-enoate, have been analyzed . It has a molecular weight of 352.3 g/mol, XLogP3 of 3.1, hydrogen bond donor count of 0, hydrogen bond acceptor count of 6, rotatable bond count of 5, and topological polar surface area of 110 Ų .

Scientific Research Applications

  • Synthesis and Characterization of Polyamides : Faghihi et al. (2010) explored the synthesis of optically active polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl groups. These polyamides showed solubility in polar organic solvents and were characterized using FT-IR spectroscopy, specific rotation, and thermogravimetric analysis (Faghihi, Absalar, & Hajibeygi, 2010).

  • Antibacterial and Antifungal Activities : Patel and Dhameliya (2010) synthesized compounds involving 4-(1,3-dioxoisoindolin-2-yl) and evaluated their antibacterial and antifungal activities, suggesting potential antimicrobial applications (Patel & Dhameliya, 2010).

  • Fluorescent Chemosensing Properties : Devaraj and Kandaswamy (2013) reported on the fluorescent chemosensing properties of isoindoline-based receptors for ions like F- and Cu2+. These compounds showed significant response and fluorescence enhancement in the presence of these ions (Devaraj & Kandaswamy, 2013).

  • Crystal Structure Analysis : Bülbül et al. (2015) focused on the crystal structure, spectroscopy, and computational studies of N-(1,3-dioxoisoindolin-2yl)benzamide. This study provided insights into the molecular structure through X-ray diffraction and theoretical calculations (Bülbül et al., 2015).

  • HIV Integrase Strand Transfer Inhibitors : Wadhwa et al. (2019) synthesized 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide analogues and evaluated them as HIV integrase strand transfer inhibitors, identifying several compounds with significant inhibition activity (Wadhwa, Jain, Patel, Shinde, & Jadhav, 2019).

  • Anti-Leishmanial Activity : Dias et al. (2015) synthesized new nitroaromatic compounds, including derivatives of 4-(1,3-dioxoisoindolin-2yl), and evaluated their anti-leishmanial activity. Some compounds showed promise as potential drugs for veterinary use (Dias et al., 2015).

  • Antioxidant Activity : Tumosienė et al. (2019) synthesized 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide derivatives and evaluated their antioxidant activity, finding some compounds to have higher activity than ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O5/c25-19(22-14-7-11-16(12-8-14)24(28)29)13-5-9-15(10-6-13)23-20(26)17-3-1-2-4-18(17)21(23)27/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGCGYDZCHLEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide

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